![molecular formula C8H8N4 B1512074 2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 681249-76-3](/img/structure/B1512074.png)
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine
Vue d'ensemble
Description
“2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine” is a heterocyclic compound . It has a molecular weight of 160.18 . The IUPAC name for this compound is 2-cyclopropyl [1,2,4]triazolo [1,5-a]pyrazine .
Synthesis Analysis
The synthesis of triazolo pyrazine derivatives involves various techniques . A series of novel triazolo pyrazine derivatives were synthesized and their structures were characterized using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8N4/c1-2-6(1)8-10-7-5-9-3-4-12(7)11-8/h3-6H,1-2H2 . The key for this InChI code is STKKZEVVVHLYJX-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a density of 1.6±0.1 g/cm3 .
Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications de recherche scientifique du 2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine. Voici une analyse complète mettant l’accent sur plusieurs applications uniques :
Cibles thérapeutiques pour les troubles métaboliques
Ce composé a été reconnu pour son potentiel de ciblage des protéines de liaison aux acides gras (FABP), en particulier FABP4 et FABP5. Ces protéines sont considérées comme des cibles thérapeutiques pour des troubles tels que la dyslipidémie, la maladie coronarienne et le diabète .
Chimie agricole
Les triazolo[1,5-a]pyrimidines, une classe de composés apparentés, ont été largement utilisées en agriculture. Elles jouent un rôle important dans le développement de nouveaux produits agrochimiques en raison de leur activité biologique .
Chimie médicinale
En chimie médicinale, les triazolo[1,5-a]pyrimidines ont montré une importance en raison de leurs activités biologiques diverses. Cela suggère que le this compound pourrait également être exploré pour diverses applications médicales .
Propriétés antibactériennes et antifongiques
Les dérivés du triazolo[4,3-a]pyrazine ont démontré une large gamme d’activités biologiques, y compris des propriétés antibactériennes et antifongiques. Cela indique des applications potentielles dans le développement de nouveaux agents antibactériens et antifongiques .
Propriétés antidiabétiques
Les dérivés du triazolo[4,3-a]pyrazine ont été remarqués pour leurs propriétés antidiabétiques. Cela suggère que le this compound pourrait être étudié comme un pharmacophore dans la découverte de médicaments antidiabétiques .
Anti-agrégation plaquettaire
Il a également été rapporté que ces composés possédaient des activités anti-agrégation plaquettaire qui pourraient être bénéfiques pour prévenir les maladies thrombotiques .
Propriétés anticonvulsivantes
Les propriétés anticonvulsivantes des dérivés du triazolo[4,3-a]pyrazine suggèrent qu’ils pourraient être étudiés pour être utilisés dans le traitement de l’épilepsie ou d’autres troubles convulsifs .
Applications antidépressives
La découverte de la trazodone, un composé apparenté avec une structure de triazolopyridine, en tant qu’inhibiteur sélectif de la recapture de la sérotonine pour le traitement de la dépression, met en évidence le potentiel des triazolopyridines dans les applications antidépressives .
[Springer - Activités biologiques des [1,2,4]triazolo 1,5- MDPI - Synthèse et activité antibactérienne du nouveau triazolo[4,3-a]pyrazine Taylor & Francis Online - La chimie des [1,2,3]triazolo[1,5-a]pyridines
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response, oxygen sensing, and cell proliferation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential effects on cell proliferation, immune response, and oxygen sensing .
Analyse Biochimique
Biochemical Properties
2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). The interaction with CDKs involves the binding of this compound to the ATP-binding site, thereby inhibiting the kinase activity and affecting cell cycle regulation. Similarly, the interaction with PDEs results in the inhibition of cyclic nucleotide degradation, leading to altered cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDKs by this compound can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, the inhibition of PDEs can result in increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial secondary messengers in cellular signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the ATP-binding site of CDKs, leading to the inhibition of kinase activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the amino acid residues in the ATP-binding pocket. Similarly, the inhibition of PDEs by this compound involves the binding of the compound to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is maintained under standard storage conditions, but it may degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CDK activity and induce cell cycle arrest without significant toxicity. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s (CYPs). The compound is metabolized by CYPs into various metabolites, which can then be further processed by phase II enzymes such as glucuronosyltransferases. These metabolic pathways influence the bioavailability and clearance of the compound, affecting its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and PDEs. Additionally, the compound can be targeted to specific organelles such as the nucleus and mitochondria through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its therapeutic effects .
Propriétés
IUPAC Name |
2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-6(1)8-10-7-5-9-3-4-12(7)11-8/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKKZEVVVHLYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740357 | |
| Record name | 2-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681249-76-3 | |
| Record name | 2-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B1511992.png)

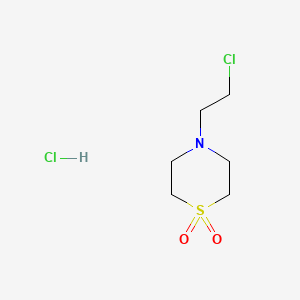
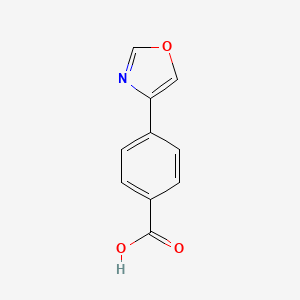
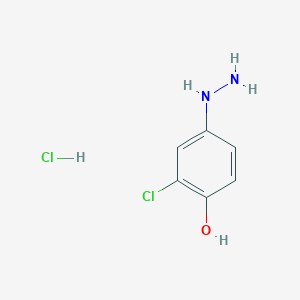
![tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1512008.png)

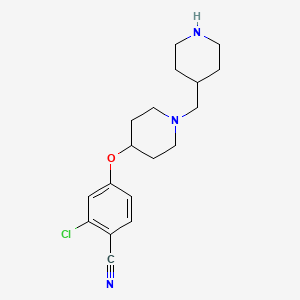
![1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-ylboronic acid](/img/structure/B1512019.png)
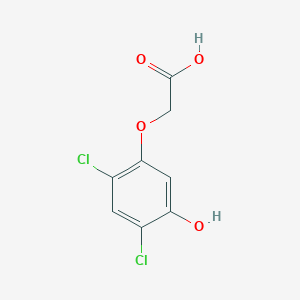
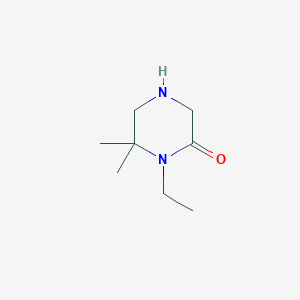
![tert-Butyl 5-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1512030.png)
![but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine](/img/structure/B1512032.png)

